molecular formula C14H12N4O5S2 B601290 (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 79350-14-4

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B601290
CAS No.: 79350-14-4
M. Wt: 380.4
InChI Key:
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Description

The compound (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule known for its significant applications in medicinal chemistry. This compound is a member of the beta-lactam antibiotics family, which are widely used to treat bacterial infections by inhibiting cell wall synthesis.

Mechanism of Action

Target of Action

The primary target of Cefdinir Glyoxalic Analog is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cefdinir Glyoxalic Analog, similar to other beta-lactam antibiotics, exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the penicillin-binding proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition of cell wall biosynthesis leads to cell lysis and death .

Biochemical Pathways

The action of Cefdinir Glyoxalic Analog affects the biochemical pathway of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By inhibiting this pathway, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

It is known that the compound has a molecular weight of 3804

Result of Action

The result of the action of Cefdinir Glyoxalic Analog is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, the compound causes the cell to lyse or break apart. This effectively kills the bacteria, helping to clear the infection .

Action Environment

The action of Cefdinir Glyoxalic Analog can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria, can affect the efficacy of the compound. Cefdinir glyoxalic analog is effective against organisms that produce these enzymes due to its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a thiazole derivative and an amino acid precursor.

    Introduction of the ethenyl group: This step involves a vinylation reaction, often using a palladium-catalyzed coupling reaction.

    Acylation: The final step involves the acylation of the amino group with an oxoacetyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.

    Substitution: The amino and thiazole groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, hydroxyl derivatives, and various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying beta-lactam ring stability and reactivity. It is also used in the development of new synthetic methodologies for complex organic molecules.

Biology

In biological research, the compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a tool for understanding the interactions between beta-lactam antibiotics and bacterial enzymes.

Medicine

Medically, this compound is used as an antibiotic to treat various bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria.

Industry

In the pharmaceutical industry, this compound is used in the formulation of antibiotic drugs. It is also used in the development of new antibiotics with improved efficacy and reduced resistance.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

    Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.

    Amoxicillin: A beta-lactam antibiotic with a similar structure but different pharmacokinetic properties.

Uniqueness

The uniqueness of (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific structure, which provides a balance between stability and reactivity. This balance makes it highly effective against a wide range of bacterial infections while minimizing the development of resistance.

Properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t7-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEZCSSBFVPIRD-JMCQJSRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103524
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79350-14-4
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79350-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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